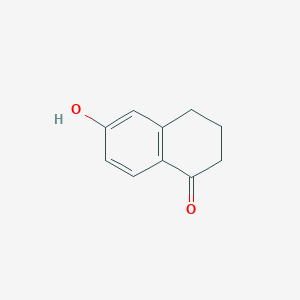

6-Hydroxy-1-tetralone

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSQPQKPPGALFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405488 | |

| Record name | 6-Hydroxy-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3470-50-6 | |

| Record name | 3,4-Dihydro-6-hydroxy-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3470-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Hydroxy 1 Tetralone and Its Derivatives

Strategies for Carbon Framework Construction

The fundamental architecture of 6-Hydroxy-1-tetralone is assembled through several key synthetic paradigms, including the formation of its characteristic ring system, the reduction of aromatic precursors, and strategic alkylation to produce diverse derivatives.

Ring-Formation Reactions

The construction of the core tetralone framework is a central challenge in the synthesis of these compounds. Chemists have developed several elegant ring-forming strategies to achieve this. semanticscholar.org These reactions are crucial as they establish the bicyclic system that defines the tetralone structure.

A classic and widely employed method for constructing the tetralone ring system is through intramolecular Friedel-Crafts acylation. semanticscholar.orgmasterorganicchemistry.com This approach typically involves two key stages: the initial Friedel-Crafts acylation to create a linear precursor, followed by an intramolecular cyclization to form the six-membered ketone-containing ring.

A common route to 6-Hydroxy-1-tetralone begins with the synthesis of its methoxy-protected precursor, 6-methoxy-1-tetralone (B92454). nih.govchemicalbook.com For instance, 4-(3-methoxyphenyl)butanoic acid or its ester derivatives can undergo intramolecular cyclization under acidic conditions to yield 6-methoxy-1-tetralone. chemicalbook.com The use of reagents like polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) facilitates this ring closure. masterorganicchemistry.comchemicalbook.com The subsequent step involves the demethylation of the methoxy (B1213986) group to unveil the desired hydroxyl functionality. This can be achieved by treating 6-methoxy-1-tetralone with agents such as hydrobromic acid or aluminum chloride. nih.govprepchem.com

A notable synthesis involves the reaction of 2-methylanisole (B146520) with succinic anhydride (B1165640) in a sequence that includes Friedel-Crafts acylation, Clemmensen reduction, and an acid-promoted intramolecular cyclization to build the tetralone scaffold. semanticscholar.org

Table 1: Synthesis of 6-Methoxy-1-tetralone via Friedel-Crafts Cyclization

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 4-(3-methoxyphenyl)butanoate | Eaton's reagent, Dichloroethane (DCE) | 75 °C, 2h | 6-Methoxy-1-tetralone | 91% | chemicalbook.com |

This table illustrates representative methods for the synthesis of 6-methoxy-1-tetralone, a direct precursor to 6-hydroxy-1-tetralone.

Radical cyclizations offer an alternative pathway for the construction of the tetralone ring system. semanticscholar.org These methods involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the bicyclic structure. For example, a one-pot reaction sequence has been described that involves the radical addition of a xanthate onto an alkene, followed by cyclization and subsequent treatment to yield a bicyclic tetralone intermediate. semanticscholar.org Other advanced methods include iminyl radical-mediated 1,5-hydrogen atom transfer, which can be promoted by microwave irradiation to synthesize tetralone derivatives. researchgate.net While powerful, these strategies must contend with the inherent reactivity of the tetralone system, which has the potential to aromatize under certain radical conditions. inglomayor.cl

The Diels-Alder reaction, a [4+2] cycloaddition, stands as one of the most powerful and versatile reactions for forming six-membered rings in organic chemistry. researchgate.netyoutube.com This strategy has been applied to the synthesis of functionalized cyclohexenones, which are valuable precursors to tetralone derivatives. semanticscholar.orgnih.gov The reaction typically involves a substituted diene reacting with a dienophile to construct the cyclic framework in a regio- and stereocontrolled fashion. nih.gov For instance, doubly activated dienes like 1-alkoxy-1-amino-1,3-butadienes can react with various electron-deficient dienophiles under mild conditions. nih.gov Subsequent hydrolysis of the resulting cycloadducts can provide functionalized 2-cyclohexenones, which can serve as building blocks for more complex structures, including tetralone-based systems. nih.gov While a general and powerful strategy for building the core ring structure, specific applications leading directly to 6-hydroxy-1-tetralone are part of broader, multi-step synthetic campaigns. semanticscholar.org

Reduction-Based Syntheses from Naphthalene (B1677914) Derivatives

An alternative and direct approach to the tetralone framework involves the selective reduction of one of the aromatic rings of a naphthalene derivative. This method leverages readily available naphthalene precursors to generate the desired tetralone structure.

A key example is the synthesis of 6-hydroxy-1-tetralone from 1,6-dihydroxynaphthalene. google.com The reduction can be effectively carried out using a Raney nickel-aluminum alloy in an aqueous sodium hydroxide (B78521) solution. The reaction proceeds by selectively hydrogenating the unsubstituted ring of the naphthalene core. This process is believed to involve the reduction of the ring containing the hydroxyl group that is not at the C1 position, followed by oxidation of the resulting secondary alcohol to the ketone, or a simultaneous reduction and oxidation process. google.com This method provides a direct route to the target compound from a commercially available starting material.

Table 2: Synthesis of 6-Hydroxy-1-tetralone via Reduction of Naphthalene Derivative

| Starting Material | Reagent(s) | Conditions | Product | Reference |

|---|

This table details a direct synthesis of 6-hydroxy-1-tetralone through the selective reduction of a dihydroxynaphthalene.

Alkylation Strategies

Alkylation reactions are crucial for the synthesis of various derivatives of 6-hydroxy-1-tetralone, enabling the introduction of diverse functional groups. These modifications are often key to altering the molecule's properties for various applications.

The hydroxyl group at the C6 position is a common site for alkylation. For instance, 6-hydroxy-1-tetralone can be alkylated with reagents like benzyl (B1604629) bromide or 2-phenoxyethyl bromide in the presence of a base to yield the corresponding ether derivatives. nih.gov Furthermore, alkylation can also be directed to the α-position of the ketone (the C2 position). This can be achieved by first introducing an activating group, such as a methoxycarbonyl group, at the C2 position. The resulting β-keto ester can then be readily alkylated with various alkyl halides. Subsequent hydrolysis and decarboxylation remove the activating group, yielding a 2-alkyl-1-tetralone derivative. researchgate.netlookchemmall.com

Table 3: Representative Alkylation Reactions of Tetralone Scaffolds

| Starting Compound | Alkylating Agent | Position of Alkylation | Product Type | Reference |

|---|---|---|---|---|

| 6-Hydroxy-1-tetralone | Benzyl bromide | C6-hydroxyl | 6-(Benzyloxy)-1-tetralone | nih.gov |

| 6-Hydroxy-1-tetralone | 2-Phenoxyethyl bromide | C6-hydroxyl | 6-(2-Phenoxyethoxy)-1-tetralone | nih.gov |

| 2-Methoxycarbonyl-1-tetralone | Methyl iodide / Ethyl iodide | C2-alpha carbon | 2-Alkyl-2-methoxycarbonyl-1-tetralone | lookchemmall.com |

This table showcases different alkylation strategies to produce derivatives of the 1-tetralone (B52770) core.

Regioselective Functionalization and Hydroxylation Techniques

Regioselective functionalization is crucial for introducing a hydroxyl group at the desired position on the tetralone scaffold. This can be accomplished through direct hydroxylation or controlled oxidation reactions.

Direct Hydroxylation of Tetralones

Direct hydroxylation involves the introduction of a hydroxyl group onto the tetralone ring system in a single step.

Utilizing Specific Reagents (e.g., Boron Trifluoride, Peracids)

The direct hydroxylation of tetralones can be challenging. While specific methodologies utilizing reagents like boron trifluoride and peracids are not extensively detailed in the provided search results for the direct synthesis of 6-hydroxy-1-tetralone, these reagents are known in broader organic synthesis for facilitating hydroxylation reactions. The general principle involves the activation of the aromatic ring or a pre-functionalized position towards nucleophilic attack by a hydroxyl equivalent.

Oxidation Methodologies

Oxidation reactions provide an alternative and often more controlled route to introduce oxygen-containing functional groups, which can then be converted to the desired hydroxyl group.

Oxygen/Air Oxidation under Phase-Transfer Conditions

The oxidation of 2-alkyl-1-tetralones using molecular oxygen or air can be efficiently carried out under phase-transfer conditions. researchgate.net This method allows for the synthesis of 2-alkyl-2-hydroxy-1-tetralones. researchgate.net The reaction is typically performed in the presence of a phase-transfer catalyst like triethylbenzylammonium chloride (TEBA) and often utilizes a reagent such as trimethyl phosphite. researchgate.net Catalytic autoxidation with air is considered a green chemistry approach. researchgate.net For instance, the decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid in the presence of air leads to the formation of 2-hydroperoxy-2-methyl-1-tetralone via an enol intermediate, which can then be reduced to the corresponding α-ketol. researchgate.net

The use of phase-transfer catalysts facilitates the reaction between the organic substrate and the oxidizing agent, which are in different phases. researchgate.netacs.org This technique has been shown to be effective for the α-hydroxylation of both cyclic and acyclic ketones using molecular oxygen. acs.org

| Catalyst System | Oxidant | Substrate | Product | Yield |

| TEBA / P(OCH3)3 | Oxygen/Air | 2-alkyl-6-X-1-tetralones | 2-alkyl-2-hydroxy-6-X-1-tetralones | High yields |

| Cinchona alkaloid-derived dimer | Oxygen | 2-methyl-1-tetralone | 2-hydroxy-2-methyl-1-tetralone | 99% |

Regioselective Oxidation with Oxidizing Agents (e.g., DDQ)

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful and regioselective oxidizing agent for the synthesis of α-tetralone derivatives from tetrahydronaphthalenes. acs.orgnih.gov This method allows for the oxidation at the benzylic position to yield the corresponding ketone. acs.org The reaction is often conducted in refluxing aqueous acetic acid, providing high yields of the desired α-tetralones. acs.orgnih.gov For example, the oxidation of functionalized tetrahydronaphthalenes derived from Morita–Baylis–Hillman (MBH) adducts using DDQ results in highly regioselective synthesis of functionalized α-tetralones with yields ranging from 90% to 98%. acs.orgnih.gov

Interestingly, even in the presence of a hydroxyl group on the aromatic ring of the tetrahydronaphthalene, DDQ can be used for oxidation without prior protection of the hydroxyl group, although the yield might be lower under certain conditions. acs.org

| Oxidizing Agent | Substrate | Solvent | Conditions | Product | Yield |

| DDQ | Tetrahydronaphthalenes (THN) | Aqueous Acetic Acid | Reflux | α-Tetralones | 90-98% acs.orgnih.gov |

| DDQ | THN with unprotected -OH | Dioxane | Room Temperature, 2 days | α-Tetralone | 6.3% acs.org |

Demethylation of Methoxy-Substituted Tetralones to Yield 6-Hydroxy-1-tetralone

A common and effective method for the synthesis of 6-hydroxy-1-tetralone is the demethylation of its methoxy-substituted precursor, 6-methoxy-1-tetralone. prepchem.com This reaction involves the cleavage of the ether bond of the methoxy group to form the corresponding phenol.

A standard procedure for this transformation involves heating 6-methoxy-1-tetralone with a strong acid, such as 48% aqueous hydrobromic acid, at elevated temperatures (e.g., 125 °C) for several hours. prepchem.com Upon cooling, the desired 6-hydroxy-1-tetralone precipitates from the reaction mixture and can be collected by filtration. prepchem.com If necessary, the product can be further purified by recrystallization from water. prepchem.com

| Starting Material | Reagent | Temperature | Reaction Time | Product |

| 6-methoxy-1-tetralone | 48% aqueous hydrobromic acid | 125 °C | 3 hours | 6-hydroxy-1-tetralone |

Green Chemistry Approaches in Tetralone Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of tetralones. These approaches aim to enhance sustainability by utilizing eco-friendly catalysts, reducing waste, and operating under milder, more energy-efficient conditions. spectrochem.inspectrochem.in

The development of sustainable catalysts is a key focus in the green synthesis of tetralones. Heterogeneous catalysts are particularly favored as they can be easily recovered and reused, minimizing waste and making industrial processes more economical. researchgate.net

A notable advancement is the room-temperature oxidation of tetralin to 1-tetralone using a layered double hydroxide-hosted sulphonato-salen-nickel(II) complex (LDH-[Ni-salen]) as a reusable catalyst. scirp.org This method utilizes molecular oxygen and trimethylacetaldehyde, offering an environmentally benign alternative to traditional oxidation processes that often require harsh conditions or toxic reagents. scirp.org The LDH-[Ni-salen] catalyst demonstrates high selectivity and can be recycled multiple times without a significant loss in activity, highlighting its potential for industrial applications. scirp.org

Research has also explored the use of bio-based catalysts, derived from renewable resources like agricultural waste, to drive organic reactions. tandfonline.com These natural catalysts are cost-effective and align with the goals of sustainable chemistry. tandfonline.com For instance, the ash of pomegranate peels has been successfully employed as a heterogeneous catalyst for the synthesis of 2-arylidene-1-tetralones, showcasing the potential of waste materials in catalysis. tandfonline.com

Table 1: Comparison of Catalytic Methods for 1-Tetralone Synthesis

| Catalyst | Reactants | Conditions | Conversion/Selectivity | Key Advantages | Reference |

|---|---|---|---|---|---|

| LDH-[Ni-salen] | Tetralin, Trimethylacetaldehyde, O₂ | 25°C, 1 atm | 45.5% conversion, 77.2% selectivity | Reusable, room temperature, environmentally friendly | scirp.org |

Eliminating organic solvents is a primary goal of green chemistry, as they contribute significantly to chemical waste and environmental pollution. Solvent-free synthesis, often facilitated by microwave irradiation or the use of solid-supported reagents, offers a cleaner and more efficient alternative. researchgate.net

One-pot, solvent-free methods have been developed for the synthesis of complex heterocyclic molecules derived from tetralone scaffolds. researchgate.nettubitak.gov.tr For example, a multicomponent reaction involving 6-methoxy-1-tetralone, an aryl aldehyde, and thiourea (B124793) can be carried out under solvent-free conditions at 120°C using a reusable solid acid catalyst, poly(4-vinylpyridinium)hydrogen sulfate. researchgate.nettubitak.gov.tr This approach simplifies the procedure, reduces reaction times, and avoids the use of volatile organic solvents. tubitak.gov.tr

Microwave-assisted organic synthesis (MAOS) has also proven effective for the solvent-free preparation of tetralone derivatives. The Michael addition of chalcones to isophorone (B1672270) to create diaryl α-tetralones can be achieved without a solvent under microwave irradiation, leading to substantial rate enhancements and shorter reaction times compared to conventional heating methods. researchgate.net

Total Synthesis of Complex Molecules Incorporating 6-Hydroxy-1-tetralone Subunits

The 1-tetralone framework, including 6-hydroxy-1-tetralone, is a structural motif present in a wide array of natural products with significant biological activities. semanticscholar.orgresearchgate.net Its presence has driven the development of innovative strategies for the total synthesis of these complex molecules, including alkaloids with antitumor properties and compounds for treating neurodegenerative disorders. semanticscholar.orgresearchgate.net

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the power of traditional organic chemistry to construct complex molecules with high precision. This approach is particularly valuable for creating optically active compounds. semanticscholar.orgresearchgate.net

A notable example is the chemoenzymatic total synthesis of various optically active terpenoids built upon a tetralone scaffold. This strategy employed a late-stage, efficient enzymatic resolution to separate enantiomers. semanticscholar.org Another successful approach begins with the lipase-mediated resolution of racemic 2-arylpropanols. semanticscholar.org The resulting chiral alcohol is then converted through a multi-step sequence into a substituted 4-aryl-pentanoic acid, which undergoes intramolecular Friedel-Crafts reaction to form the chiral tetralone ring. semanticscholar.orgresearchgate.net

Baker's yeast has also been utilized for the enantioselective reduction of substituted (E)-3-aryl-but-2-enals, yielding chiral building blocks for the synthesis of natural trinorsesquiterpene tetralones. researchgate.net These chemoenzymatic methods provide access to both enantiomers of the target molecules in good yields and with very high stereoisomeric purity. semanticscholar.orgresearchgate.net One-pot chemoenzymatic cascades, which couple enzyme-catalyzed reactions with chemical transformations in a single vessel, represent a highly efficient strategy for synthesizing complex chiral molecules. mdpi.comacs.org

Achieving specific stereochemistry is often critical for the biological activity of complex molecules. Consequently, stereoselective and enantioselective syntheses of tetralone-containing natural products are areas of intense research. semanticscholar.org

Several powerful strategies have been developed to construct the chiral tetralone framework. One method involves the catalytic enantioselective asymmetric monoreduction of a tetralin-1,4-dione using a chiral catalyst like (R)-32 with catecholborane to produce a 4-hydroxy tetralone with excellent enantioselectivity. semanticscholar.org Another innovative approach uses planar chromiumtricarbonyl complexes of hydroxytetralone to direct stereoselectivity. semanticscholar.org

For the asymmetric total synthesis of (+)-O-methylasparvenone, a key step was the enantioselective alkynylation of an aldehyde with methyl propiolate, which established a chiral center with high enantiomeric purity (94% ee). This intermediate was then elaborated to form the 4-hydroxy-1-tetralone ring system. semanticscholar.org These methods highlight the sophisticated chemical techniques developed to control stereochemistry in the synthesis of complex natural products derived from tetralone subunits. semanticscholar.org

Table 2: Examples of Natural Products Synthesized from Tetralone Subunits

| Natural Product | Key Synthetic Strategy | Starting Material/Subunit | Reference |

|---|---|---|---|

| Catalponol | Catalytic enantioselective asymmetric monoreduction | Tetralin-1,4-dione | semanticscholar.org |

| (+)-O-Methylasparvenone | Enantioselective alkynylation | 3,4,5-trimethoxybenzaldehyde dimethyl acetal | semanticscholar.org |

| Optically Active Terpenoids | Late-stage enzymatic resolution | 2-Methylanisole, Succinic anhydride | semanticscholar.org |

| Trinorsesquiterpene Tetralones | Lipase-mediated resolution of racemic alcohols | Racemic 2-arylpropanols | semanticscholar.orgresearchgate.net |

Mechanistic Investigations of 6 Hydroxy 1 Tetralone Transformations

Reaction Mechanisms in Synthetic Pathways

The synthesis of various compounds from 6-hydroxy-1-tetralone involves diverse reaction mechanisms. For instance, it serves as a key intermediate in the preparation of novel aminoguanidinium-containing tetralone derivatives with potential antimicrobial activities. The synthesis typically begins with the reaction of 6-hydroxy-1-tetralone with substituted benzyl (B1604629) bromides or other bromoalkanes under alkaline conditions to form key intermediates. mdpi.com These intermediates then react with aminoguanidine (B1677879) hydrochloride to yield the final products. mdpi.com

Another significant application is in the synthesis of ligands for opioid receptors. Starting from 6-hydroxy-1-tetralone, a series of reactions including treatment with 2-bromo-2-methylpropanamide, diazotization, and Suzuki reactions lead to the formation of selective probes for these receptors. semanticscholar.org

Exploration of Intermediate Species (e.g., Superelectrophilic Intermediates)

The concept of superelectrophilic intermediates is pivotal in understanding certain transformations of 6-hydroxy-1-tetralone and related naphthalenediols. In the presence of superacids like a mixture of CF₃SO₃H and SbF₅, or an excess of aluminum halides, naphthalenediols can form dicationic or even tricationic intermediates. researchgate.netnih.gov These highly reactive species, termed superelectrophiles, can react with otherwise unreactive aromatic compounds. researchgate.netnih.govnih.gov

For example, the condensation of naphthalenediols with benzene (B151609) or o-dichlorobenzene proceeds through these superelectrophilic intermediates to yield hydroxy-phenyl-tetralones. researchgate.netnih.gov Specifically, 1,5-, 1,6-, and 1,7-naphthalenediols react with benzene in the presence of excess aluminum bromide to form the corresponding 5-, 6-, and 7-hydroxy-4-phenyl-1-tetralones. researchgate.net The mechanism involves the di- or tri-cationic species being attacked by the nucleophilic benzene ring. researchgate.netnih.gov This dicationic activation has been instrumental in synthesizing valuable intermediates for drugs like sertraline. researchgate.netnih.gov

| Reactant | Reagent | Intermediate Type | Product | Reference |

| Naphthalenediols | Benzene, AlBr₃ | Superelectrophilic dicationic/tricationic | Hydroxy-phenyl-tetralones | researchgate.net |

| 1-Naphthol | o-Dichlorobenzene, Superacid | Superelectrophilic dicationic | 4-(3,4-dichlorophenyl)-1-tetralone | researchgate.netnih.gov |

Computational Chemistry in Mechanism Elucidation (e.g., Quantum Chemical Calculations)

Computational chemistry, particularly quantum chemical calculations, has become an indispensable tool for elucidating the intricate mechanisms of 6-hydroxy-1-tetralone transformations. Density Functional Theory (DFT) methods, such as B3LYP, are frequently employed to study reaction pathways and transition states. researchgate.netmdpi.com

One notable example is the investigation of the metal-free and base-free decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid, which forms an enol intermediate, 2-methyl-3,4-dihydro-1-naphthol. researchgate.net Quantum chemical calculations at the (U)B3LYP/6-31G(d) level of theory have confirmed that this enol reacts with atmospheric oxygen to form 2-hydroperoxy-2-methyl-1-tetralone. researchgate.net More advanced computational studies on this peroxidation reaction, using methods like CASPT2 and Coupled-Cluster calculations, have explored different mechanistic pathways, including the initial formation of the peroxide bond versus the protonation of the oxygen molecule. mdpi.com

Furthermore, computational methods have been used to understand the selectivity of ligands derived from 6-hydroxy-1-tetralone for opioid receptors. semanticscholar.org By integrating molecular modeling and dynamics simulations, researchers have identified key amino acid residues responsible for the subtype selectivity and activation mechanisms. semanticscholar.org Energetic studies of 6-hydroxy-1-indanone, a related compound, have also utilized high-level ab initio calculations (G3(MP2)//B3LYP) to determine gas-phase standard molar enthalpies of formation, providing valuable thermodynamic data. mdpi.com

Dehydrogenation Studies and Product Formation Pathways

The dehydrogenation of tetralones is a key method for synthesizing naphthols and naphthoquinones. Studies on 6-methoxy-1-tetralone (B92454), a closely related derivative, provide insight into the potential transformations of 6-hydroxy-1-tetralone. Dehydrogenation of 6-methoxy-1-tetralone using reagents like palladium on carbon at high temperatures can yield 6-methoxy-1-naphthol. cdnsciencepub.com

However, the use of stronger dehydrogenating agents like tetrachloro-1,2-benzoquinone does not produce the expected naphthol. Instead, a novel addition product is formed. cdnsciencepub.com Oxidative dehydrogenation of 5,8-dihydroxy-1-tetralone with manganese dioxide leads to the formation of juglone (B1673114) and naphthazarin, important naturally occurring naphthoquinones. ut.ac.ir The reaction proceeds through several intermediates, including the corresponding dihydronaphthoquinone. ut.ac.ir The solvent system plays a crucial role in the product distribution; for instance, using methanol (B129727) can lead to the formation of methoxyjuglones. ut.ac.ir

| Starting Material | Reagent | Product(s) | Reference |

| 6-Methoxy-1-tetralone | 30% Pd/C, 280-300°C | 6-Methoxy-1-naphthol | cdnsciencepub.com |

| 6-Methoxy-1-tetralone | Tetrachloro-1,2-benzoquinone | Addition Product | cdnsciencepub.com |

| 5,8-Dihydroxy-1-tetralone | Manganese dioxide, Dioxane | Juglone, Naphthazarin | ut.ac.ir |

| 5,8-Dihydroxy-1-tetralone | Manganese dioxide, Methanol | Juglone, 2-Methoxyjuglone, 3-Methoxyjuglone | ut.ac.ir |

Intramolecular Rearrangements and Cyclization Cascades

Intramolecular rearrangements and cyclization cascades are powerful strategies for constructing complex molecular architectures from tetralone scaffolds. For example, a cascade involving a benzannulation-lactonization has been utilized as a key step in the total synthesis of neo-tanshinlactones. researchgate.net

In a different approach, a cascade Prins/Friedel–Crafts cyclization has been developed for the synthesis of 4-aryltetralin-2-ols. This process is initiated by treating a suitable aldehyde with a Lewis acid, which generates an oxocarbenium ion. This intermediate undergoes an intramolecular Prins-type cyclization with an olefin, forming a stable benzylic carbocation that is subsequently trapped by an aromatic substrate through a Friedel–Crafts alkylation. beilstein-journals.org

Furthermore, base-induced tandem intramolecular cyclization of sulfur ylides with ketones, followed by a 1,3-hydroxy rearrangement, provides an efficient route to 5-hydroxy-1H-pyrrol-2-(5H)-ones. nih.gov This process involves the formation of an enamide intermediate which undergoes elimination to form a cyclic iminium species that is then hydrated. nih.gov These examples highlight the versatility of the tetralone framework in designing elegant and efficient synthetic sequences.

Biological Activities and Pharmacological Potential of 6 Hydroxy 1 Tetralone and Analogues

Evaluation of Antimicrobial Properties

The tetralone scaffold is a crucial structural component in many potential drug candidates, with derivatives showing notable antimicrobial properties. nih.gov Both natural and synthetic tetralones have been investigated for their ability to combat various pathogens.

Derivatives of 6-Hydroxy-1-tetralone have been synthesized and evaluated for their antibacterial efficacy, particularly against clinically relevant pathogens. In one study, a series of novel aminoguanidine-tetralone derivatives were synthesized from 6-hydroxy-1-tetralone. nih.gov Many of these compounds demonstrated significant activity against ESKAPE pathogens (a group of highly resistant bacteria), with a more pronounced effect on Gram-positive bacteria. nih.gov

One of the most active compounds, designated as 2D, displayed potent and rapid bactericidal activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov The mechanism of action for compound 2D was found to involve the depolarization and disruption of the bacterial membrane, leading to cell death. nih.gov

Table 1: Antibacterial Activity of 6-Hydroxy-1-tetralone Derivative (Compound 2D)

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| S. aureus ATCC 29213 | 0.5 | 4 |

| MRSA-2 | 1 | 4 |

Further studies have shown that other tetralone derivatives exhibit good antibacterial activity when compared to reference drugs like vancomycin (B549263) and ampicillin. humanjournals.com

The antifungal potential of tetralone derivatives has also been a subject of investigation. Research has shown that certain synthetic chalcone (B49325) derivatives of tetralone possess antifungal activity. nih.gov In one study, synthesized dihydronaphthalen-1(2H)-ones, which are tetralone derivatives, were tested against several fungal pathogens. humanjournals.com The antifungal activity was found to be influenced by the nature of the substituent groups on the tetralone structure. humanjournals.com For instance, derivatives with phenyl (Ph), methoxy (B1213986) (OMe), or ethoxy (O–CH2–CH3) groups showed superior potency compared to those with a methyl (CH3) group. humanjournals.com The antifungal efficacy of these compounds was found to be comparable to the reference drug cycloheximide. humanjournals.com

Table 2: Antifungal Activity of Tetralone Derivatives (2a-d)

| Compound | Substituent (R) | Fungal Pathogen | MIC (µg/mL) |

|---|---|---|---|

| 2a | CH₃ | A. niger | 125 |

| A. flavus | 250 | ||

| P. expansum | 250 | ||

| 2b | Ph | A. niger | 31.25 |

| A. flavus | 62.5 | ||

| P. expansum | 125 | ||

| 2c | OMe | A. niger | 62.5 |

| A. flavus | 125 | ||

| P. expansum | 250 | ||

| 2d | O–CH₂–CH₃ | A. niger | 62.5 |

| A. flavus | 125 | ||

| P. expansum | 250 |

Anti-inflammatory Research

Compounds derived from the tetralone scaffold have demonstrated potential as anti-inflammatory agents. nih.govhumanjournals.com Research into chalcone derivatives, in particular, has revealed mechanisms that could modulate inflammatory pathways. nih.gov

The anti-inflammatory action of many drugs is achieved through the inhibition of prostaglandin (B15479496) synthesis. researchgate.net Prostaglandins are inflammatory mediators produced by the action of cyclooxygenase (COX) enzymes. researchgate.net Research has indicated that certain tetralone derivatives function as inhibitors of COX-2. humanjournals.comresearchgate.net By inhibiting this enzyme, these compounds can effectively block the production of prostaglandins, thereby exerting an anti-inflammatory effect. For example, a study on naphthalenone-thiazole hybrids, which are structurally related to tetralones, identified a compound (3f) that inhibited cyclooxygenase-2 (COX-2) with an IC50 value of 73.18 µM. researchgate.net Chalcone derivatives of tetralones have also been highlighted for their potential as COX-2 inhibitors. humanjournals.com This inhibitory action on the COX-2 enzyme provides a clear mechanism for the suppression of prostaglandin synthesis and represents a significant area of anti-inflammatory research for this class of compounds.

Anti-diabetic Research

The tetralone structure is also being explored for its potential in managing diabetes. scispace.com Specific analogues have shown promise by targeting key enzymes involved in metabolic regulation.

Protein tyrosine phosphatase 1B (PTP1B) is recognized as a negative regulator in the insulin (B600854) signaling pathway, making it a key target for the treatment of type 2 diabetes. acs.orgchemicalbook.com Inhibition of PTP1B can enhance insulin action, representing a novel therapeutic strategy. acs.org Research has identified that 4-hydroxy-α-tetralone, a close analogue of 6-Hydroxy-1-tetralone, exhibits moderate inhibitory activity against PTP1B, with a reported IC50 value of 66.7 µmol/L. acs.org Further studies have suggested that increasing the lipophilicity of the tetralone moiety can enhance its PTP1B inhibiting activity. acs.org This finding positions tetralone derivatives as promising candidates for the development of new anti-diabetic agents. acs.org

Anticancer Research

The tetralone scaffold is a key structural component in several compounds investigated for their anticancer properties. researchgate.net Research has explored the potential of 6-hydroxy-1-tetralone analogues in inhibiting the growth of various cancer cell lines.

Chalcone derivatives of tetralones have been a particular focus of anticancer research. nih.gov These compounds have demonstrated the ability to induce apoptosis and inhibit cell proliferation in cancer cells. nih.gov For instance, certain chalcone-tetrazole hybrids have shown superior activity against colon (HCT116), prostate (PC-3), and breast (MCF-7) cancer cell lines when compared to established chemotherapy agents. nih.gov

Furthermore, some tetralone derivatives have been found to inhibit the growth of prostate cancer (DU-145) and hepatocellular carcinoma (HepG2) cell lines. The mechanism of action for some of these compounds may involve the inhibition of cytochrome P450 enzymes, which are involved in cell proliferation and apoptosis. Studies on neo-tanshinlactone, a compound with a related structure, and its analogues have shown potent and selective activity against breast cancer cells. nih.gov For example, certain derivatives displayed significant potency against ZR-75-1 and SK-BR-3 breast cancer cell lines. nih.gov

A series of tetralone compounds bearing a sulfonamide scaffold were synthesized and evaluated for their anticancer potential against seven different human cancerous cell lines. ekb.eg One compound from this series, compound 11, exhibited selective anti-breast cancer activity against the MCF-7 cell line. ekb.eg This compound was found to trigger an apoptotic cascade and induce cell cycle arrest at the G2/M phase. ekb.eg

Table 1: Anticancer Activity of Selected Tetralone Analogues

| Compound Type | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Chalcone-tetrazole hybrids | HCT116 (colon), PC-3 (prostate), MCF-7 (breast) | Superior activity compared to cisplatin (B142131) or fluorouracil | nih.gov |

| Tetralone derivatives | DU-145 (prostate), HepG2 (hepatocellular carcinoma) | Inhibition of cell growth | |

| Neo-tanshinlactone analogues | ZR-75-1, SK-BR-3 (breast) | Potent and selective anti-breast cancer activity | nih.gov |

| Sulfonamide-tetralone hybrid (Compound 11) | MCF-7 (breast) | Selective anti-breast potential, induction of apoptosis and cell cycle arrest | ekb.eg |

| Aryltetralin lignan (B3055560) analogues | Various | Antimitotic, anticancer | ijacskros.com |

Investigation of Plant Biological Activity

6-Hydroxy-1-tetralone and its analogues have been instrumental in the design of synthetic plant hormone analogues, particularly those mimicking abscisic acid (ABA). nih.gov ABA is a crucial plant hormone that regulates growth, development, and responses to environmental stress. nih.gov However, the rapid metabolism of ABA in plants limits its practical application in agriculture.

To address this, researchers have designed tetralone-based ABA analogues that are more resistant to metabolic degradation. nih.gov These bicyclic analogues incorporate the key structural features of ABA required for biological activity but are designed to prevent the formation of inactive catabolites. nih.gov Specifically, the aromatic ring in the tetralone structure prevents the cyclization that leads to the inactive phaseic acid. rsc.org

Studies have shown that a tetralone ABA analogue, (+)-tetralone ABA, is significantly more active than natural ABA in bioassays such as inhibiting seed germination and the growth of maize cells. rsc.org The hydroxylated form of this analogue, equivalent to 8'-hydroxy ABA, also demonstrates ABA-like activities and is more potent than phaseic acid in various Arabidopsis bioassays. nih.gov These findings suggest that tetralone-based ABA analogues have potential as plant growth regulators for agricultural applications.

Table 2: Comparison of Tetralone ABA Analogue and Abscisic Acid (ABA)

| Compound | Bioassay | Relative Activity | Reference(s) |

|---|---|---|---|

| Tetralone ABA analogue 8 | Arabidopsis seed germination | More potent than ABA | |

| Tetralone ABA analogue 8 | Corn cell growth inhibition | More potent than ABA | |

| Hydroxylated tetralone ABA | Various Arabidopsis bioassays | More potent than phaseic acid | nih.gov |

Other Therapeutic Investigations (e.g., Inotropic Agents from related quinolinone derivatives)

The structural framework of tetralone is related to other pharmacologically active classes, such as quinolinones. Research into quinolinone derivatives has revealed potential therapeutic applications, including as inotropic agents for the treatment of heart conditions.

One such derivative, OPC-8490, a quinolinone, has been shown to exhibit a positive inotropic effect on ventricular myocardium. nih.gov The mechanism of this effect is thought to involve both cyclic AMP-dependent and independent pathways. nih.gov Specifically, OPC-8490 inhibits phosphodiesterase (PDE) III, leading to an accumulation of cyclic AMP. nih.gov Additionally, it appears to prolong the action potential duration by inhibiting K+ conductance. nih.gov While not a direct derivative of 6-hydroxy-1-tetralone, the study of related quinolinone structures highlights the broader potential of this chemical class in therapeutic research. nih.gov

Biochemical Interactions and Pathways

The biological activity of 6-hydroxy-1-tetralone and its analogues is intrinsically linked to their interactions with various proteins. researchgate.net The hydroxyl group at the C-6 position can participate in hydrogen bonding, which is a critical factor in the binding of these molecules to their biological targets. ontosight.ai

In the context of anticancer research, tetralone derivatives have been shown to interact with enzymes like cytochrome P450. acs.org For example, 2-biphenylmethyl-6-hydroxytetralone derivatives were found to be potent inhibitors of liver microsomal retinoic acid metabolizing enzymes. acs.org Molecular modeling studies have suggested that these tetralones can fit into a hydrophobic tunnel of the enzyme, with additional hydrogen-bonding interactions contributing to their inhibitory activity. acs.org

In the development of plant hormone analogues, the ability of tetralone ABA analogues to bind to ABA receptors is crucial for their biological function. nih.gov It has been observed that the binding sites in proteins that perceive or metabolize ABA can accommodate the bulkier structure of the tetralone analogue. In fact, one study found that a tetralone ABA analogue was a better substrate for an ABA glycosyltransferase than ABA itself.

Furthermore, tetralone derivatives have been investigated as inhibitors of other enzymes, such as macrophage migration inhibitory factor (MIF). nih.govtandfonline.com Certain E-2-arylmethylene-1-tetralones have been shown to bind to the active site of MIF and inhibit its tautomerase activity, which is relevant to its pro-inflammatory functions. nih.govtandfonline.com

The metabolism of tetralone and its derivatives has been a subject of study to understand their pharmacokinetics and biological fate. The metabolic pathways of 6-hydroxy-1-tetralone are not as clearly defined as those of its 7-methoxy-substituted counterparts.

In general, the metabolism of tetralin, a related hydrocarbon, in rats leads to the formation of various hydroxylated metabolites, including 1-tetralol and 1,4-dihydroxynaphthalene. dtic.mil For naphthalene (B1677914), another related aromatic hydrocarbon, metabolism by the fungus Cunninghamella elegans has been shown to produce 4-hydroxy-1-tetralone as a major metabolite. asm.orgresearchgate.net This suggests that hydroxylation is a key metabolic step for these types of compounds.

Studies on novel 2-benzyltetralone and 2-benzylidenetetralone (B7791263) derivatives as inhibitors of retinoic acid metabolism have provided insights into their interaction with metabolic enzymes. acs.org These compounds were evaluated for their inhibitory activity against liver microsomal retinoic acid metabolizing enzymes. acs.org The results indicated that derivatives such as 2-biphenylmethyl-6-hydroxytetralone were potent inhibitors. acs.org

The metabolism of ABA analogues based on the tetralone structure has also been investigated. It was found that a tetralone ABA analogue is hydroxylated in a similar manner to ABA in plants. rsc.orgresearchgate.net However, the resulting hydroxylated tetralone ABA is more persistent because its structure prevents the subsequent cyclization to an inactive form. rsc.orgresearchgate.net

Applications in Chemical Biology and Organic Synthesis

6-Hydroxy-1-tetralone as a Chemical Probe for Analytical Applications

The inherent chemical properties of 6-Hydroxy-1-tetralone and its derivatives have led to their use in the development of analytical tools for detecting specific molecules within complex environments.

Precursor in Organic Synthesis and Drug Development

One of the most significant roles of 6-Hydroxy-1-tetralone is as a versatile precursor in the synthesis of a wide array of organic molecules, including those with significant biological activity. ontosight.aicymitquimica.com Its unique structure serves as a foundational scaffold that can be chemically modified to produce diverse and complex compounds. ontosight.ai

6-Hydroxy-1-tetralone is a valuable starting material for the synthesis of heterocyclic compounds, which are organic compounds containing a ring structure with at least two different elements as members. These compounds are of great interest in medicinal chemistry due to their presence in a vast number of therapeutic agents. Research has demonstrated the use of 6-Hydroxy-1-tetralone in the synthesis of complex heterocyclic systems such as 1-benzazepines and 12-aza-β-carbolines. thermofisher.comrsc.org

The compound is a key intermediate in the pharmaceutical industry, serving as a building block for the development of new drugs. ontosight.airesearchgate.net Its structure is a component in the synthesis of various pharmaceutical compounds with potential therapeutic applications. ontosight.ai For example, a derivative, 6-Methoxy-α-naphthomelone, which can be synthesized from 6-Hydroxy-1-tetralone, is a precursor to steroidal oral contraceptives like 18-Methyl-ethynyl-norsterone and Trienolone. medchemexpress.com Furthermore, derivatives of 6-Hydroxy-1-tetralone are being investigated for their potential in developing treatments for neurological disorders and certain types of cancer. researchgate.net

Specific examples of pharmaceutical intermediates synthesized from 6-Hydroxy-1-tetralone include:

5-chloromethyl-6-hydroxy-3,4-dihydro-1(2H)-naphthalenone medchemexpress.com

6-(4-(3-(piperidin-1-yl)propoxy)benzyloxy)-1-tetralone medchemexpress.com

6-(3-(piperidin-1-yl)propoxy)-1-tetralone medchemexpress.com

2-Amino-3,4-dihydro-2H-naphthalen-1-one jst.go.jp

Compound Information Table

| Compound Name |

| 12-aza-β-carbolines |

| 18-Methyl-ethynyl-norsterone |

| 1-benzazepine |

| 2-Amino-3,4-dihydro-2H-naphthalen-1-one |

| 5-chloromethyl-6-hydroxy-3,4-dihydro-1(2H)-naphthalenone |

| 6-(3-(piperidin-1-yl)propoxy)-1-tetralone |

| 6-(4-(3-(piperidin-1-yl)propoxy)benzyloxy)-1-tetralone |

| 6-Hydroxy-1-tetralone |

| 6-Methoxy-α-naphthomelone |

| Cysteine |

| Hydrogen sulfide |

| LA-OH |

| Trienolone |

Chemical and Physical Properties of 6-Hydroxy-1-tetralone

| Property | Value | Source(s) |

| CAS Number | 3470-50-6 | ontosight.aimedchemexpress.com |

| Molecular Formula | C₁₀H₁₀O₂ | ontosight.aicymitquimica.com |

| Molecular Weight | 162.19 g/mol | ontosight.aimedchemexpress.com |

| Appearance | Off-white to brown crystalline powder | ontosight.ai |

| Melting Point | 154-157 °C | ontosight.aimedchemexpress.com |

| Boiling Point | 358 °C at 760 mmHg | ontosight.ai |

| Density | 1.236 g/cm³ | ontosight.ai |

| Flash Point | 152.6 °C | ontosight.ai |

| Solubility | Soluble in alcohol, ether, chloroform, and dimethyl sulfoxide; insoluble in water. | medchemexpress.com |

Future Research Directions and Translational Perspectives

Development of Novel 6-Hydroxy-1-tetralone Derivatives for Enhanced Bioactivity

The structural framework of 6-hydroxy-1-tetralone serves as a valuable starting point for creating new derivatives with potentially heightened biological effects. github.com Future investigations will likely concentrate on targeted chemical changes to the molecule to improve its effectiveness. A primary focus will be the synthesis of derivatives by adding different chemical groups to the aromatic ring and the main tetralone structure.

A promising research direction is the creation of derivatives containing aminoguanidinium, which have shown potential as antibacterial agents. mdpi.com In these studies, 6-hydroxy-1-tetralone is reacted with various substituted benzyl (B1604629) bromides or bromoalkanes and aminoguanidine (B1677879) to produce the desired compounds. mdpi.com The resulting derivatives have been assessed for their activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Additionally, the synthesis of bicyclic analogs of the plant hormone abscisic acid (ABA) from tetralone represents another area of interest. nih.gov These analogs are designed to incorporate the key structural features of ABA necessary for biological activity and are predicted to have enhanced effects in plants. nih.gov

Furthermore, the development of new tetralin intermediates from 6-hydroxy-1-tetralone through chalcone (B49325) routes has been explored for synthesizing compounds with potential antiviral activity. ijacskros.com The unique structure of 6-hydroxy-1-tetralone makes it a versatile building block in medicinal chemistry for creating a variety of pharmaceutical compounds. lookchem.com

Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Elucidation

To fully comprehend the mechanisms of action of 6-hydroxy-1-tetralone and its derivatives, the use of sophisticated spectroscopic and structural analysis methods is crucial. Future studies will increasingly depend on these techniques to map out reaction pathways, pinpoint intermediate molecules, and ascertain the exact three-dimensional arrangements of these compounds.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is fundamental for confirming the structures of newly synthesized derivatives. mdpi.com These techniques provide detailed information about the atomic framework of the molecules. The structures of these novel compounds are further verified using high-resolution mass spectrometry (HR-MS). mdpi.com

X-ray crystallography is another powerful tool that provides definitive information on the solid-state conformation of these molecules. For instance, the absolute configuration of a tetralone analog of abscisic acid was established through X-ray crystallography of its hydrazone derivative. nih.gov This technique is essential for understanding the precise spatial arrangement of atoms, which is critical for their biological function.

Infrared (IR) spectroscopy is also utilized to characterize the functional groups present in the synthesized compounds. ijacskros.com In conjunction with experimental data, theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the orientation and electronic properties of these molecules. scirp.org

In Vivo Pharmacological Evaluation and Preclinical Studies

While initial laboratory tests provide important early information, moving forward with in vivo pharmacological assessments and preclinical trials is essential to determine the therapeutic capabilities of 6-hydroxy-1-tetralone derivatives in living systems. This step is vital for understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME), as well as their effectiveness and any potential toxicity.

A key focus of future in vivo research will be to examine the pharmacological impacts of promising derivatives in appropriate animal models of human diseases. For example, a tetralone derivative has been studied in vivo as a retinoic acid metabolism blocking agent (RAMBA) and was found to enhance the endogenous plasma concentration of retinoic acid in rats, comparable to the effects of ketoconazole. tandfonline.com

In another study, a novel aminoguanidine tetralone derivative demonstrated a positive therapeutic effect in a mouse model of MRSA-infected skin abscesses, indicating its potential for treating MRSA infections. mdpi.com Histopathological analysis of various tissues was conducted to assess the in vivo safety and efficacy of the compound. mdpi.com

Pharmacokinetic studies will be necessary to determine how the body processes these compounds, including their bioavailability, half-life, and clearance rates. Comprehensive preclinical toxicology studies will also be a major component of future research to identify any potential adverse effects and establish a safe dosage range for further development.

Sustainable Synthesis and Process Optimization for Industrial Application

For 6-hydroxy-1-tetralone and its derivatives to be practical for large-scale use, creating sustainable and cost-effective production methods is crucial. Future research in this domain will emphasize green chemistry principles to lessen environmental harm and boost manufacturing efficiency. github.comscispace.com

A significant area of focus is the adoption of more environmentally friendly production techniques. 24chemicalresearch.com For example, some manufacturers are implementing catalytic hydrogenation processes that decrease the formation of byproducts by 40% compared to older methods. 24chemicalresearch.com There is also a move towards continuous flow chemistry systems which reduce the use of solvents and achieve high atom efficiency. 24chemicalresearch.com These sustainable practices are in line with global environmental standards and goals. 24chemicalresearch.com

Process optimization is another critical aspect, aiming to maximize product yield and purity while cutting down on reaction times and energy usage. This includes exploring efficient, one-pot conversions, such as the transformation of phenols to anilines using 6-hydroxy-1-tetralone as a starting material. lookchem.com

The development of environmentally friendly, room-temperature synthesis methods for tetralones using reusable catalysts is also a key research direction. scirp.org Such methods, which can be used multiple times without losing their effectiveness, offer a practical strategy for industrial applications. scirp.org The goal is to develop robust and scalable processes that are ready for industrial implementation.

Exploration of New Biological Targets and Therapeutic Areas

While some biological applications for 6-hydroxy-1-tetralone derivatives are known, there is significant opportunity to investigate new therapeutic uses. Future research will likely involve testing these compounds against a wide array of biological targets to find new activities.

Derivatives of 6-hydroxy-1-tetralone are considered important intermediates in the development of drugs for a range of conditions, including central nervous system (CNS) disorders, cancer, and Alzheimer's disease. 24chemicalresearch.comontosight.aiguidechem.com The versatility of the 6-hydroxy-1-tetralone structure makes it a valuable component in the synthesis of various active pharmaceutical ingredients (APIs). lookchem.com24chemicalresearch.com

Recent studies have highlighted the potential of these derivatives in creating new antiviral medications, particularly for RNA viruses. 24chemicalresearch.com Additionally, they have been investigated for their antibacterial and antifungal properties. mdpi.com The tetralone scaffold is recognized for its broad spectrum of bioactivities, making it a promising candidate for developing novel drugs. mdpi.com

Future exploration may also include screening these compounds for activity against other diseases. Given the diverse biological properties already observed, from anti-inflammatory to potential anticancer effects, a systematic approach to screen these compounds could uncover new and valuable therapeutic applications. ontosight.aiguidechem.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Hydroxy-1-tetralone, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis of 6-Hydroxy-1-tetralone derivatives often involves bromination and methoxylation steps. For example, bromination using N-bromosuccinimide (NBS) in dry toluene at -78°C followed by methoxylation with sodium methanolate and Cu(I) iodide under reflux conditions (24 hours) has been reported . Key parameters include temperature control (e.g., -78°C for bromination to prevent side reactions), stoichiometric ratios of reagents, and reaction duration. Yield optimization requires monitoring intermediates via TLC with silica-coated plates and UV visualization .

Q. How should researchers handle and store 6-Hydroxy-1-tetralone to minimize decomposition risks?

- Methodological Answer : Storage in tightly sealed glass containers protected from light at room temperature (preferably cool) is critical to prevent photodegradation. Avoid contact with strong oxidizing agents (e.g., peroxides) and ensure local exhaust ventilation during handling to reduce inhalation exposure. Personal protective equipment (PPE), including JIS T 8151-compliant dust masks, chemical-resistant gloves, and safety goggles, is mandatory . Post-handling, wash hands thoroughly and avoid contaminating rest areas with protective gear .

Q. What analytical techniques are recommended for characterizing 6-Hydroxy-1-tetralone and its derivatives?

- Methodological Answer : Thin-layer chromatography (TLC) with UV detection is routinely used to monitor reaction progress . For structural confirmation, combine spectroscopic methods (e.g., NMR, IR) with chromatographic purification (e.g., column chromatography). Note that decomposition products like CO and CO₂ may form under thermal stress, necessitating gas chromatography-mass spectrometry (GC-MS) for detection .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in the synthesis of substituted 6-Hydroxy-1-tetralone derivatives?

- Methodological Answer : Regioselectivity in bromination can be influenced by steric and electronic factors. For example, using bulky catalysts or adjusting solvent polarity may favor substitution at specific positions. In one study, bromination of 6-methoxy-tetralin derivatives with NBS yielded a 1.3:1 ratio of regioisomers, suggesting competing reaction pathways . Advanced optimization could involve computational modeling (DFT) to predict reactive sites or screening alternative catalysts (e.g., Lewis acids) to enhance selectivity.

Q. What experimental strategies address contradictory data on 6-Hydroxy-1-tetralone’s thermal stability?

- Methodological Answer : While decomposition temperature data are unavailable in standard safety sheets , researchers should conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine thermal degradation thresholds. Compare results with literature on structurally similar tetralones, noting that decomposition under heat may release CO/CO₂ . Contradictions in literature may arise from impurities or varying experimental conditions; replicate studies under controlled atmospheres (e.g., inert gas) to isolate variables.

Q. How can stability studies be designed to evaluate 6-Hydroxy-1-tetralone’s reactivity under varying pH and solvent conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to buffered solutions (pH 1–13) and polar/non-polar solvents (e.g., water, ethanol, hexane). Monitor degradation via HPLC and track byproducts using LC-MS. For photostability, employ UV/Vis light chambers and compare degradation rates against dark controls. Note that viscosity and solubility data gaps necessitate empirical determination via shake-flask or saturation solubility methods.

Q. What methodologies resolve discrepancies in reported solubility and partition coefficients (log P) for 6-Hydroxy-1-tetralone?

- Methodological Answer : Use the shake-flask method to measure solubility in water and n-octanol, followed by HPLC quantification to calculate log P. If literature values conflict, validate results across multiple labs using standardized protocols (e.g., OECD Guidelines 105/117). Address variability by controlling temperature (±0.5°C) and purity (≥95% by GC) .

Q. How should researchers design degradation studies to identify hazardous byproducts of 6-Hydroxy-1-tetralone?

- Methodological Answer : Simulate oxidative, thermal, and photolytic degradation using forced conditions (e.g., 40°C/75% RH for 6 months). Analyze byproducts via GC-MS and cross-reference with databases (e.g., NIST). For oxidative pathways, employ Fenton’s reagent (Fe²⁺/H₂O₂) to mimic radical-mediated degradation. Document CO/CO₂ emissions using gas detectors, as noted in safety sheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.